molecular formula C17H13ClF3N3O B2859053 4-(2-chlorophenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 861205-97-2

4-(2-chlorophenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No. B2859053
CAS RN: 861205-97-2
M. Wt: 367.76
InChI Key: UUCNCXONVAMXSA-UHFFFAOYSA-N
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Description

The compound “4-(2-chlorophenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one” is a complex organic molecule. It is related to the class of compounds known as trifluoromethylpyridines . Trifluoromethylpyridines and their derivatives are used in the agrochemical and pharmaceutical industries .

Scientific Research Applications

Pharmaceutical Drug Development

The trifluoromethyl group is a common feature in many pharmaceutical compounds due to its ability to enhance biological activity and metabolic stability . This compound, with its trifluoromethyl group, could be a candidate for drug development, particularly in the design of new therapeutic agents that require increased lipophilicity and bioavailability.

Agrochemical Research

Compounds with a trifluoromethyl group, such as the one , are often explored for their potential use in agrochemicals . They can be used to develop new pesticides or herbicides, offering a different approach to pest and weed management in agricultural settings.

Catalysis

The presence of both a chlorophenyl and a trifluoromethyl group within the same molecule could make it a valuable ligand or intermediate in catalytic processes . It might be used to facilitate or stabilize certain reactions, especially those involving organometallic complexes.

properties

IUPAC Name

4-(2-chlorophenyl)-5-methyl-2-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClF3N3O/c1-11-22-23(10-12-5-4-6-13(9-12)17(19,20)21)16(25)24(11)15-8-3-2-7-14(15)18/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUCNCXONVAMXSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1C2=CC=CC=C2Cl)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-chlorophenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one

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